5-(5-Bromo-furan-2-yl)-oxazole-4-carboxylic acid ethyl ester, 95%
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Description
The compound “5-(5-Bromo-furan-2-yl)-oxazole-4-carboxylic acid ethyl ester” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted at the 5-position with a bromine atom . The compound also contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and conceptual density functional theory . These techniques can provide detailed information about the shape and properties of the molecule within its crystalline environment .Chemical Reactions Analysis
The chemical reactivity of this compound can be predicted using global reactivity descriptors and local nucleophilic/electrophilic Parr functions . These can provide a deeper understanding of the compound’s chemical reactivity properties .Physical And Chemical Properties Analysis
The compound has several physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is soluble, with a solubility of 2.77 mg/ml .Safety and Hazards
The compound has some safety hazards associated with it. It has a signal word of “Warning” and hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
ethyl 5-(5-bromofuran-2-yl)-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO4/c1-2-14-10(13)8-9(15-5-12-8)6-3-4-7(11)16-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPXLFPOIPMFBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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